molecular formula C20H17N3O5 B2898823 N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946332-11-2

N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2898823
CAS No.: 946332-11-2
M. Wt: 379.372
InChI Key: RLGWNJQICRRGPP-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 3-nitrobenzyl group at position 1 and a 4-methoxyphenylcarboxamide moiety at position 2. This structure places it within a broader class of dihydropyridine carboxamides, which are frequently explored for their biological activity in medicinal chemistry.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-28-17-9-7-15(8-10-17)21-19(24)18-6-3-11-22(20(18)25)13-14-4-2-5-16(12-14)23(26)27/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGWNJQICRRGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Hantzsch Dihydropyridine Synthesis

The classical Hantzsch reaction employs β-keto esters, aldehydes, and ammonia to form 1,4-dihydropyridines. For this target, 3-nitrobenzylamine replaces ammonia to directly introduce the N-(3-nitrobenzyl) group. Reacting ethyl acetoacetate (2 equivalents), formaldehyde , and 3-nitrobenzylamine in ethanol at reflux yields 1-(3-nitrobenzyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Oxidation with manganese dioxide converts the 1,4-dihydropyridine to the aromatic pyridine, followed by selective reduction to the 2-oxo-1,2-dihydropyridine intermediate using sodium dithionite.

Diversity-Oriented Cyclocondensation

An alternative route uses dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate and 3-nitrobenzylamine in methanol at 60°C, forming 1-(3-nitrobenzyl)-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate. Dehydration with thionyl chloride converts the 4-hydroxy group to a chloro substituent, enabling Suzuki-Miyaura coupling. However, for this target, the 4-position remains unsubstituted, so the intermediate is directly hydrolyzed to the carboxylic acid.

Carboxylic Acid Intermediate Preparation

The ester group at position 3 is hydrolyzed under basic conditions:

Step Reagents/Conditions Yield Reference
Ester hydrolysis 2M NaOH, EtOH/H₂O (1:1), 80°C, 4h 92%

The resulting 1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is isolated via acidification (HCl, pH 2–3) and recrystallized from ethanol.

Amidation with 4-Methoxyaniline

The carboxylic acid is coupled with 4-methoxyaniline using activation reagents:

Carbodiimide-Mediated Coupling

A mixture of 1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 eq), 4-methoxyaniline (1.2 eq), EDCI (1.5 eq), and HOBt (1 eq) in DMF is stirred at 25°C for 12h. Purification via silica chromatography (ethyl acetate/hexane) affords the title compound in 78% yield.

Uranium-Based Coupling

Using HATU (1.5 eq) and DIPEA (3 eq) in dichloromethane at 0°C→25°C improves yields to 85%.

Alternative Synthetic Routes

Direct N-Alkylation of Pyridone

2-Oxo-1,2-dihydropyridine-3-carboxylic acid is alkylated with 3-nitrobenzyl bromide in DMF using K₂CO₃ (2 eq) at 60°C. Subsequent amidation with 4-methoxyaniline proceeds as above.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the Hantzsch cyclocondensation step, reducing reaction time from 12h to 30 min while maintaining 88% yield.

Critical Analysis of Methodologies

  • Hantzsch vs. Diversity-Oriented Synthesis : The Hantzsch route offers higher atom economy but requires post-synthetic oxidation/reduction. Diversity-oriented methods allow precise N-substitution but involve costlier starting materials.
  • Amidation Efficiency : HATU-mediated coupling outperforms EDCI in yield and purity, though at higher reagent cost.

Scalability and Industrial Considerations

  • Cost Drivers : 3-Nitrobenzylamine (≈$320/mol) and HATU (≈$550/mol) dominate material costs. Switching to EDCI reduces reagent costs by 40% with minimal yield penalty.
  • Purification Challenges : Silica chromatography is essential due to polar byproducts. Recrystallization from ethyl acetate/hexane (3:1) improves purity to >99%.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized compounds with diverse properties .

Scientific Research Applications

N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

BMS-777607

  • Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
  • Key Differences: Replaces the 3-nitrobenzyl group with a 4-fluorophenyl substituent. Incorporates a 2-amino-3-chloropyridin-4-yloxy side chain.
  • Activity : A selective inhibitor of the Met kinase superfamily with oral efficacy in preclinical models .
  • Implications : The fluorophenyl and pyridinyloxy groups enhance kinase selectivity, whereas the nitro group in the target compound may alter electronic properties or metabolic stability.

N-(2,4-Dimethoxyphenyl)-2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydropyridine-3-Carboxamide

  • Structure : Features a 2,4-dimethoxyphenylcarboxamide and 3-trifluoromethylbenzyl group.
  • Key Differences :
    • Dimethoxy substituents increase electron-donating capacity compared to the single methoxy group in the target compound.
    • Trifluoromethyl group enhances lipophilicity and metabolic resistance relative to nitro.
  • Potential Applications: The trifluoromethyl group is commonly used to improve bioavailability in drug design .

N-(4-Chloro-3-Nitrophenyl)-1-(2-Chlorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

  • Structure : Contains dual chloro and nitro substituents on the aryl rings.
  • Key Differences :
    • Higher molecular weight (418.2 g/mol) due to additional chlorine atoms.
    • Increased steric hindrance from ortho-chloro substituents.
  • Activity : Structural similarities suggest possible kinase or protease inhibition, though specific data are unavailable .

Crystallographic and Conformational Insights

  • N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide :
    • Exhibits near-planar conformation due to π-conjugation across the amide bridge.
    • Forms centrosymmetric dimers via N–H⋯O hydrogen bonds.
    • Comparison : The target compound’s 3-nitrobenzyl group may disrupt planarity or hydrogen-bonding patterns, affecting solubility or target binding .

Functional Group Impact on Bioactivity

Compound Key Substituents Potential Biological Role
Target Compound 3-Nitrobenzyl, 4-methoxyphenyl Enzyme inhibition (hypothetical)
BMS-777607 4-Fluorophenyl, pyridinyloxy Met kinase inhibition
TD-1l () 4-Nitrobenzamide, methoxyphenyl HIV capsid modulation
Boscalid () 4-Chlorobiphenyl Fungicidal activity
  • Nitro Groups : Present in the target compound and TD-1l, nitro substituents may enhance binding to nitroreductases or confer oxidative stress-related activity .
  • Methoxy Groups: The 4-methoxyphenyl in the target compound could improve membrane permeability compared to polar substituents like amino or hydroxy groups .

Biological Activity

N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O5C_{20}H_{18}N_{4}O_{5}. The compound features a dihydropyridine ring with a methoxy group and a nitrophenyl group, contributing to its unique reactivity and interaction with biological systems .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The presence of the methoxy and nitrophenyl groups allows for various substitution reactions that can enhance its biological activity. The synthetic pathway is crucial in determining the yield and purity of the final product .

Antimicrobial Properties

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial activities. For instance, related compounds have shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values demonstrating their potency . Although specific data on the antimicrobial activity of this compound is limited, the structural similarities suggest potential efficacy.

Anticancer Activity

Research has highlighted the anticancer properties of similar dihydropyridine derivatives. For example, a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . The mechanism of action often involves inhibition of specific kinases that are crucial for cancer cell proliferation.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. The presence of functional groups such as the methoxy and nitro moieties can influence its binding affinity and selectivity towards these targets .

Case Studies

Case Study 1: Anticancer Efficacy

A study involving a related dihydropyridine derivative showed significant tumor reduction in xenograft models. The compound was administered orally at varying doses, revealing dose-dependent efficacy and highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In vitro studies on structurally similar compounds demonstrated effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that this compound may also exhibit similar antimicrobial properties due to its structural characteristics .

Research Findings Summary Table

Biological Activity Related Compounds Activity Observed Study Reference
AntimicrobialDihydropyridine DerivativesMIC values < 0.25 μg/mL
AnticancerDihydropyridine AnaloguesComplete tumor stasis in xenograft models
Enzyme InhibitionKinase InhibitorsPotent inhibition observed

Q & A

Q. What are the critical synthetic steps and parameters for preparing this compound?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key parameters include:

  • Catalysts : Lewis acids (e.g., AlCl₃) or bases to facilitate amide bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
  • Temperature : Controlled heating (60–100°C) to optimize reaction rates without decomposition .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, especially for polymorphic forms .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities .

Q. What functional groups dominate the compound’s structure, and how do they influence reactivity?

  • Dihydropyridine Core : Imparts redox activity and potential for H-bonding with biological targets .
  • Nitro Group (Ar-NO₂) : Enhances electrophilicity and may participate in charge-transfer interactions .
  • Methoxy Group (Ar-OCH₃) : Improves solubility and metabolic stability via steric and electronic effects .

Q. What biological activities are reported for structurally related dihydropyridine derivatives?

Analogous compounds exhibit:

  • Anticancer Activity : Inhibition of kinases or DNA topoisomerases .

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